Cas no 886362-06-7 (N-Boc-N-methyl-4-chloroanthranilic Acid)

N-Boc-N-methyl-4-chloroanthranilic Acid structure
886362-06-7 structure
商品名:N-Boc-N-methyl-4-chloroanthranilic Acid
CAS番号:886362-06-7
MF:C13H16NO4Cl
メガワット:285.72344
MDL:MFCD03426356
CID:712063
PubChem ID:7022398

N-Boc-N-methyl-4-chloroanthranilic Acid 化学的及び物理的性質

名前と識別子

    • Benzoic acid,4-chloro-2-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
    • 2-(TERT-BUTOXYCARBONYL-METHYL-AMINO)-4-CHLOROBENZOIC ACID
    • 2-(tert-Butoxycarbonyl-methyl-amino)-4-chloro-benzoic acid
    • ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO
    • AKOS027327641
    • DTXSID90427444
    • MFCD03426356
    • Anthranilic acid,N-boc-N-methyl-4-chloro
    • AS-36921
    • 2-((tert-Butoxycarbonyl)(methyl)amino)-4-chlorobenzoicacid
    • CS-0171710
    • A13589
    • 2-(tert-butoxycarbonylmethylamino)-4-chlorobenzoic acid
    • 4-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic Acid
    • EN300-6508931
    • 2-((tert-Butoxycarbonyl)(methyl)amino)-4-chlorobenzoic acid
    • 886362-06-7
    • n-boc-n-methyl-4-chloroanthranilic acid
    • 2-{[(tert-butoxy)carbonyl](methyl)amino}-4-chlorobenzoic acid
    • 2-(tert-butoxycarbonyl)-4-chlorobenzoic acid;N-BOC-N-METHYL-4-CHLOROANTHRANILIC ACID
    • N-Boc-N-methyl-4-chloroanthranilic Acid
    • MDL: MFCD03426356
    • インチ: InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-7-8(14)5-6-9(10)11(16)17/h5-7H,1-4H3,(H,16,17)
    • InChIKey: LNTUNTBYAAXKKX-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)Cl)C(=O)O

計算された属性

  • せいみつぶんしりょう: 285.077
  • どういたいしつりょう: 285.077
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 353
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 66.8A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.29
  • ふってん: 406°C at 760 mmHg
  • フラッシュポイント: 199.4°C
  • 屈折率: 1.57

N-Boc-N-methyl-4-chloroanthranilic Acid セキュリティ情報

N-Boc-N-methyl-4-chloroanthranilic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6508931-1.0g
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-chlorobenzoic acid
886362-06-7
1g
$728.0 2023-05-23
Fluorochem
011421-1g
2-(tert-Butoxycarbonyl-methyl-amino)-4-chloro-benzoic acid
886362-06-7 97%
1g
£86.00 2022-03-01
AstaTech
56104-5/G
N-BOC-N-METHYL-4-CHLOROANTHRANILIC ACID
886362-06-7 97%
5g
$306 2023-09-17
Enamine
EN300-6508931-5.0g
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-chlorobenzoic acid
886362-06-7
5g
$2110.0 2023-05-23
Enamine
EN300-6508931-0.5g
2-{[(tert-butoxy)carbonyl](methyl)amino}-4-chlorobenzoic acid
886362-06-7
0.5g
$699.0 2023-05-23
Fluorochem
011421-25g
2-(tert-Butoxycarbonyl-methyl-amino)-4-chloro-benzoic acid
886362-06-7 97%
25g
£1205.00 2022-03-01
A2B Chem LLC
AB99113-5g
2-(tert-Butoxycarbonyl-methyl-amino)-4-chloro-benzoic acid
886362-06-7 97%
5g
$622.00 2024-04-19
1PlusChem
1P004A95-250mg
ANTHRANILIC ACID, N-BOC-N-METHYL-4-CHLORO
886362-06-7 97%
250mg
$61.00 2025-02-21
A2B Chem LLC
AB99113-250mg
2-(tert-Butoxycarbonyl-methyl-amino)-4-chloro-benzoic acid
886362-06-7 97%
250mg
$82.00 2024-04-19
A2B Chem LLC
AB99113-1g
2-(tert-Butoxycarbonyl-methyl-amino)-4-chloro-benzoic acid
886362-06-7 97%
1g
$172.00 2024-04-19

N-Boc-N-methyl-4-chloroanthranilic Acid 関連文献

N-Boc-N-methyl-4-chloroanthranilic Acidに関する追加情報

N-Boc-N-methyl-4-chloroanthranilic Acid: An Overview of a Versatile Intermediate in Pharmaceutical Synthesis

N-Boc-N-methyl-4-chloroanthranilic Acid (CAS No. 886362-06-7) is a key intermediate in the synthesis of various pharmaceutical compounds and has gained significant attention in recent years due to its unique chemical properties and potential applications. This compound, characterized by its Boc (tert-butoxycarbonyl) protecting group, methyl substitution, and chloroanthranilic acid core, offers a versatile platform for the development of novel drugs and chemical entities.

The Boc protecting group in N-Boc-N-methyl-4-chloroanthranilic Acid plays a crucial role in synthetic chemistry by temporarily blocking the amino group, allowing for selective reactions at other functional groups. This feature is particularly valuable in multistep syntheses where the protection and deprotection of functional groups are essential for achieving the desired product. The methyl substitution on the amino group further enhances the compound's stability and reactivity, making it a preferred choice in various synthetic pathways.

The chloroanthranilic acid core of N-Boc-N-methyl-4-chloroanthranilic Acid is a derivative of anthranilic acid, which is known for its biological activity and potential therapeutic applications. Anthranilic acid derivatives have been extensively studied for their anti-inflammatory, analgesic, and anticonvulsant properties. The introduction of the chloro substituent on the aromatic ring can significantly influence the compound's pharmacological profile, enhancing its potency and selectivity.

Recent research has highlighted the importance of N-Boc-N-methyl-4-chloroanthranilic Acid in the development of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry (2021) reported the use of this compound as a key intermediate in the synthesis of a new class of inhibitors targeting specific enzymes involved in neurodegenerative diseases. The researchers found that compounds derived from N-Boc-N-methyl-4-chloroanthranilic Acid exhibited high selectivity and efficacy, making them promising candidates for further clinical evaluation.

In another study published in Bioorganic & Medicinal Chemistry Letters (2022), scientists explored the use of N-Boc-N-methyl-4-chloroanthranilic Acid in the development of antiviral agents. The compound was used to synthesize a series of derivatives that showed potent activity against several viral strains, including influenza and herpes simplex virus. The researchers attributed the antiviral activity to the unique structural features of N-Boc-N-methyl-4-chloroanthranilic Acid, which allowed for efficient binding to viral targets.

The versatility of N-Boc-N-methyl-4-chloroanthranilic Acid extends beyond pharmaceutical applications. It has also been utilized in the synthesis of advanced materials and polymers. For example, a study published in Macromolecules (2023) demonstrated the use of this compound as a monomer in the preparation of functional polymers with tunable properties. The resulting polymers exhibited excellent thermal stability and mechanical strength, making them suitable for various industrial applications.

In conclusion, N-Boc-N-methyl-4-chloroanthranilic Acid (CAS No. 886362-06-7) is a highly versatile intermediate with significant potential in pharmaceutical synthesis, material science, and other fields. Its unique chemical structure, characterized by the Boc protecting group, methyl substitution, and chloroanthranilic acid core, makes it an invaluable tool for researchers and chemists working on the development of novel compounds and materials. As ongoing research continues to uncover new applications and properties, N-Boc-N-methyl-4-chloroanthranilic Acid is likely to remain at the forefront of chemical innovation.

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Amadis Chemical Company Limited
(CAS:886362-06-7)N-Boc-N-methyl-4-chloroanthranilic Acid
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